Ibuprofen (sodium)

Description

BenchChem offers high-quality Ibuprofen (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ibuprofen (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

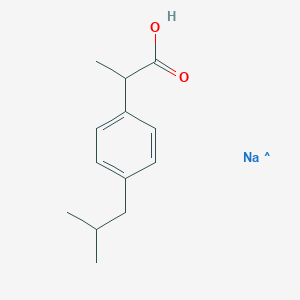

Molecular Formula |

C13H18NaO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

InChI |

InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15); |

InChI Key |

VYBJYTLOZWAVMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

The Rapid Action of Ibuprofen Sodium Salt: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action of ibuprofen (B1674241) sodium salt. This document delves into the core pharmacodynamics and pharmacokinetics of this widely used nonsteroidal anti-inflammatory drug (NSAID), with a particular focus on the advantages conferred by its salt form.

Executive Summary

Ibuprofen is a cornerstone of pain and inflammation management. Its primary mechanism of action involves the non-selective, reversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] This inhibition curtails the production of prostaglandins (B1171923), key mediators of pain, inflammation, and fever.[1][2] Ibuprofen sodium salt, a more soluble formulation, offers significant pharmacokinetic advantages over its free acid counterpart, leading to faster absorption and a more rapid onset of analgesic effects.[4][5][6] Beyond its well-established role as a COX inhibitor, emerging research indicates that ibuprofen also modulates several COX-independent signaling pathways, including NF-κB, PPARγ, and p53, which may contribute to its broader therapeutic and chemopreventive effects.[7][8][9] This guide will explore these mechanisms in detail, present comparative quantitative data, and provide established experimental protocols for further research.

Core Mechanism of Action: Cyclooxygenase Inhibition

Ibuprofen exerts its primary therapeutic effects by inhibiting the activity of cyclooxygenase enzymes.[1][2][10] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various prostaglandins and thromboxane (B8750289) A2.[1][3]

-

COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[10]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[10] Its inhibition is primarily responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs.[1]

Ibuprofen is a non-selective inhibitor, meaning it targets both COX-1 and COX-2.[1][3][11] The S-enantiomer of ibuprofen is the more pharmacologically active form, demonstrating potent inhibition of both COX isoforms.[3][11] The R-enantiomer is significantly less active against COX enzymes, particularly COX-2.[12]

Signaling Pathway: Prostaglandin Synthesis Inhibition

The following diagram illustrates the central role of COX enzymes in the prostaglandin synthesis pathway and the inhibitory action of ibuprofen.

The Advantage of the Sodium Salt: Enhanced Pharmacokinetics

The sodium salt of ibuprofen exhibits significantly greater aqueous solubility compared to its free acid form.[13][14] This enhanced solubility is the primary driver for its improved pharmacokinetic profile, characterized by faster dissolution and more rapid absorption from the gastrointestinal tract.[4][5][13]

Solubility and Dissolution Rate

The solubility of ibuprofen is pH-dependent, with low solubility in the acidic environment of the stomach.[14][15] Ibuprofen sodium salt, however, dissolves more readily in gastric fluid, leading to a faster presentation of dissolved ibuprofen to the site of absorption in the small intestine.[13][16]

Table 1: Solubility of Ibuprofen and Ibuprofen Sodium Salt

| Compound | pH | Solubility (mg/mL) | Reference |

| Ibuprofen Acid | 1.2 | ~0.02 - 0.05 | [15][17] |

| Ibuprofen Acid | 6.8 | ~3.37 | [14] |

| Ibuprofen Acid | 7.2 | >10 | [15] |

| Ibuprofen Sodium Salt | Water (25°C) | Significantly Higher than Acid | [18] |

| Ibuprofen Sodium Salt | Simulated Gastric Fluid (pH 1.0) | Higher than Acid | [18] |

| Ibuprofen Sodium Salt | Simulated Intestinal Fluid (pH 6.8) | Higher than Acid | [18] |

Pharmacokinetic Profile Comparison

Clinical studies consistently demonstrate that ibuprofen sodium salt formulations are absorbed more rapidly than standard ibuprofen acid tablets.[4][5][13] This results in a shorter time to reach maximum plasma concentration (Tmax) and a higher peak plasma concentration (Cmax), without altering the overall extent of absorption (AUC).[5][13][19]

Table 2: Pharmacokinetic Parameters of Ibuprofen Sodium vs. Ibuprofen Acid (400 mg dose)

| Formulation | Tmax (minutes) | Cmax (µg/mL) | Reference |

| Ibuprofen Sodium Dihydrate | ~30 - 35 | ~41.47 - 47.6 | [5][19] |

| Standard Ibuprofen Acid Tablets | ~82.5 - 120 | ~31.88 - 36.8 | [5][19] |

| Ibuprofen Lysinate | ~35 | - | [4] |

| Ibuprofen Arginine | ~25.2 | 30.2 ± 5.3 | [20][21] |

| Solubilized Ibuprofen Capsule | ~30 | 29.0 ± 6.6 | [20][21] |

Note: Values are approximate and can vary between studies.

The faster attainment of therapeutic plasma concentrations with ibuprofen sodium salt is directly correlated with a more rapid onset of pain relief.[6][22]

References

- 1. rjptsimlab.com [rjptsimlab.com]

- 2. p53 is important for the anti-proliferative effect of ibuprofen in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of ibuprofen sodium dihydrate and gastrointestinal tolerability of short-term treatment with a novel, rapidly absorbed formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 9. imrpress.com [imrpress.com]

- 10. scialert.net [scialert.net]

- 11. Ibuprofen supplementation and its effects on NF‐κB activation in skeletal muscle following resistance exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Item - Ibuprofen supplementation and its effects on NF-κB activation in skeletal muscle following resistance exercise. - Deakin University - Figshare [dro.deakin.edu.au]

- 13. Ibuprofen Sodium Is Absorbed Faster than Standard Ibuprofen Tablets: Results of Two Open-Label, Randomized, Crossover Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ibuprofen disrupts a WNK1/GSK3β/SRPK1 protein complex required for expression of tumor-related splicing variant RAC1B in colorectal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative Studies on the Dissolution Profiles of Oral Ibuprofen Suspension and Commercial Tablets using Biopharmaceutical Classification System Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Combined Use of Crystalline Sodium Salt and Polymeric Precipitation Inhibitors to Improve Pharmacokinetic Profile of Ibuprofen through Supersaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. ajpp.in [ajpp.in]

- 22. saspublishers.com [saspublishers.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Ibuprofen Sodium for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of ibuprofen (B1674241) sodium, a critical active pharmaceutical ingredient (API). Understanding these characteristics is paramount for the rational design and development of stable, effective, and bioavailable pharmaceutical formulations. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows to aid in formulation strategies.

Core Physicochemical Properties

Ibuprofen sodium, the sodium salt of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, offers significant advantages over its free acid form, primarily its enhanced aqueous solubility, which can lead to faster absorption and onset of action.[1] However, its formulation is not without challenges, including hygroscopicity and potential polymorphic transformations.[2] A thorough understanding of its material properties is therefore essential.

Molecular and Physical Characteristics

A summary of the fundamental molecular and physical properties of ibuprofen sodium is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | Sodium;2-[4-(2-methylpropyl)phenyl]propanoate | [] |

| Molecular Formula | C₁₃H₁₇NaO₂ (anhydrous) | [4][5] |

| Molecular Weight | 228.26 g/mol (anhydrous) | [4][5] |

| Molecular Formula | C₁₃H₁₇NaO₂·2H₂O (dihydrate) | [4] |

| Molecular Weight | 264.29 g/mol (dihydrate) | [4][6] |

| Appearance | White to off-white crystalline powder | [][7] |

Solubility

The solubility of ibuprofen sodium is a key parameter influencing its dissolution rate and bioavailability. Unlike ibuprofen, which is practically insoluble in water, ibuprofen sodium exhibits significantly higher aqueous solubility.[1][8]

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 100 mg/mL (may be clear to slightly hazy) | 25 | [7][9][10] |

| Water | > 1 mg/mL | 25 | [4] |

| Ethanol | Soluble | Not Specified | [11] |

| DMSO | Soluble | Not Specified | [11] |

| Dimethylformamide | Soluble | Not Specified | [11] |

| Acetone (B3395972) + Water Mixtures | Variable, shows a maximum at a certain acetone mole fraction | 6.4 - 38.9 | [12] |

| pH 7.4 Buffer | 3.055 g/dm³ (for a specific salt) | Not Specified | [1] |

The solubility of ibuprofen and its salts is pH-dependent. The solubility of ibuprofen increases significantly as the pH rises above its pKa.[1] For instance, the solubility of ibuprofen at 37°C increases from 0.038 mg/cm³ at pH 1 to 3.37 mg/cm³ at pH 6.8.[1] Sodium ibuprofen, being the salt of a weak acid, demonstrates enhanced solubility in neutral and alkaline conditions.[13]

Thermal Properties and Polymorphism

Ibuprofen sodium exists in multiple solid-state forms, including anhydrous polymorphs and a dihydrate form, which can impact its stability and manufacturing properties.[2][14][15] Differential Scanning Calorimetry (DSC) is a critical technique for characterizing these forms.

| Form | Melting Point (°C) | Thermal Events | Reference(s) |

| Anhydrous (γ-form, stable) | ~200 | Melts around 200°C | [14][15] |

| Anhydrous (α and β-forms, metastable) | Transition between 75-113 | Enantiotropically related metastable monotropes | [14] |

| Dihydrate | Dehydration ~60-100, followed by melting of anhydrous form ~200 | Endothermic dehydration followed by melting | [4][15][16] |

| Ibuprofen (for comparison) | 75-77 | Sharp melting peak | [][8] |

The dihydrate form shows a characteristic endothermic event corresponding to the loss of water at around 100°C, followed by the melting of the resulting anhydrous form at approximately 200°C.[4][15][16] The presence of different polymorphic forms (α, β, and γ) of the anhydrous salt has been reported, with the γ-form being the thermodynamically stable racemic conglomerate.[2][14]

Stability and Hygroscopicity

Ibuprofen sodium is known to be hygroscopic, meaning it readily takes up water from the atmosphere.[2][7] This property can influence its physical stability, flowability, and compressibility during formulation. The dihydrate is a common form, and the transition between the anhydrous and dihydrate forms is dependent on the ambient humidity.[16]

In solution, the stability of ibuprofen is pH-dependent, with maximum stability observed around pH 6.[17] Degradation can occur through decarboxylation upon heating in solution.[17] Therefore, formulation strategies should consider buffering agents to maintain an optimal pH for stability in liquid dosage forms. Solid dosage forms are generally more stable.[17]

Experimental Protocols

The characterization of ibuprofen sodium for formulation development involves a suite of analytical techniques. Below are detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid drug is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.

Methodology:

-

Preparation: Add an excess amount of ibuprofen sodium to a known volume of the selected solvent (e.g., purified water, buffers of different pH) in a sealed container (e.g., glass vial or flask).

-

Equilibration: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[18][19] Preliminary studies can establish the time required to reach a plateau in concentration.[18]

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: Analyze the concentration of ibuprofen sodium in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a calibration curve.[20]

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL).

Workflow for Solubility Determination

References

- 1. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 4. pharmtech.com [pharmtech.com]

- 5. Ibuprofen, Sodium Salt | C13H17NaO2 | CID 5338317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ibuprofen Sodium | C13H21NaO4 | CID 23690315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. IBUPROFEN SODIUM SALT | 31121-93-4 [chemicalbook.com]

- 8. pharmtech.com [pharmtech.com]

- 9. Ibuprofen sodium|lookchem [lookchem.com]

- 10. 31121-93-4 CAS MSDS (IBUPROFEN SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Racemic species of sodium ibuprofen: characterization and polymorphic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. dialnet.unirioja.es [dialnet.unirioja.es]

- 17. asianpubs.org [asianpubs.org]

- 18. who.int [who.int]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. pharmatutor.org [pharmatutor.org]

Ibuprofen Sodium: A Comprehensive Guide to its Solubility Profile in Organic Solvents for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of ibuprofen (B1674241) sodium in various organic solvents. The information contained herein is intended to aid researchers, scientists, and drug development professionals in designing experiments, formulating drug products, and understanding the physicochemical properties of this widely used non-steroidal anti-inflammatory drug (NSAID).

Quantitative Solubility Data

The solubility of ibuprofen sodium is a critical parameter influencing its dissolution rate and bioavailability. While ibuprofen itself is poorly soluble in water, its sodium salt exhibits significantly higher aqueous solubility.[1] Its solubility in organic solvents varies depending on the polarity, hydrogen bonding capacity, and temperature of the solvent. Below is a summary of available quantitative solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Mole Fraction (x) | Reference |

| Methanol | 25 | Inquire | -1.3116 (lnχ) | [2] |

| Ethanol | 25 | Inquire | -2.5573 (lnχ) | [2] |

| Acetone + Water (Mole Fraction Acetone Dependent) | 6.4-38.9 | Varies | Varies | [3] |

Note: Quantitative data for ibuprofen sodium in a wide range of pure organic solvents is limited in publicly available literature. The provided mole fraction data is derived from solubility parameter studies. Researchers are encouraged to determine solubility experimentally for their specific solvent systems.

Qualitatively, ibuprofen sodium, as a salt, is generally more soluble in polar organic solvents compared to non-polar solvents. Its solubility is expected to be favorable in protic solvents like alcohols and in polar aprotic solvents.

Experimental Protocol: Determination of Equilibrium Solubility via Shake-Flask Method

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of ibuprofen sodium in an organic solvent.[4][5][6] This method is based on achieving a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

2.1. Materials and Equipment

-

Ibuprofen Sodium powder

-

Selected organic solvent(s) of appropriate purity

-

Glass vials with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.[7][8][9][10]

2.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of ibuprofen sodium powder to a glass vial containing a known volume of the selected organic solvent. The amount of excess solid should be sufficient to ensure that saturation is reached and that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without causing excessive foaming.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

-

Quantification:

-

HPLC Method: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Inject the diluted sample and a series of known concentration standards into the HPLC system. Determine the concentration of ibuprofen sodium in the sample by comparing its peak area to the calibration curve.[7][11][12]

-

UV-Vis Spectrophotometry Method: If ibuprofen sodium has a distinct chromophore and the solvent does not interfere, a UV-Vis spectrophotometer can be used. Prepare a calibration curve using standard solutions of ibuprofen sodium in the same solvent. Dilute the filtered sample to fall within the linear range of the calibration curve and measure its absorbance at the wavelength of maximum absorbance (λmax). Calculate the concentration from the calibration curve.[9][13][14][15]

-

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizations

3.1. Experimental Workflow for Solubility Determination

3.2. Ibuprofen's Mechanism of Action: COX Inhibition Pathway

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.unipd.it [research.unipd.it]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. researchgate.net [researchgate.net]

- 9. rjptonline.org [rjptonline.org]

- 10. improvedpharma.com [improvedpharma.com]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 12. researchgate.net [researchgate.net]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. researchgate.net [researchgate.net]

- 15. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

In-Depth Technical Guide to the Crystal Structure Analysis of Ibuprofen Sodium Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of (R,S)-(±)-sodium 2-(4-isobutylphenyl)propanoate dihydrate, the sodium salt of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). Understanding the solid-state properties of this active pharmaceutical ingredient (API) is critical for ensuring its stability, bioavailability, and manufacturability. This document details the crystallographic structure, thermal behavior, and the experimental protocols for the key analytical techniques used in its characterization.

Physicochemical and Crystallographic Data

Ibuprofen sodium dihydrate is the hydrated salt form of ibuprofen, which offers improved aqueous solubility compared to its parent acid form.[1][2] The dihydrate form incorporates two molecules of water within its crystal lattice, contributing to its stability under ambient conditions.[2]

Table 1: Molecular and Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₇NaO₂·2H₂O | [2] |

| Molecular Weight | 264.29 g/mol | [2] |

| Appearance | White to almost white crystalline powder | |

| Water Content (Theoretical) | ~13.6% w/w | [3] |

The definitive determination of the three-dimensional arrangement of atoms in the crystal is achieved through single-crystal X-ray diffraction (SC-XRD). The racemic (R,S)-(±)-ibuprofen sodium dihydrate crystallizes in a triclinic system.

Table 2: Crystallographic Data for Racemic Ibuprofen Sodium Dihydrate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Data to be populated from CCDC 983970-983973 |

| b (Å) | Data to be populated from CCDC 983970-983973 |

| c (Å) | Data to be populated from CCDC 983970-983973 |

| α (°) | Data to be populated from CCDC 983970-983973 |

| β (°) | Data to be populated from CCDC 983970-983973 |

| γ (°) | Data to be populated from CCDC 983970-983973 |

| Unit Cell Volume (ų) | Data to be populated from CCDC 983970-983973 |

| Z (formula units/cell) | Data to be populated from CCDC 983970-983973 |

| Calculated Density (g/cm³) | Data to be populated from CCDC 983970-983973 |

Note: The specific crystallographic parameters will be populated upon retrieval of the data from the Cambridge Crystallographic Data Centre (CCDC) using deposition numbers 983970-983973.[1]

Thermal Analysis

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the hydration state and thermal stability of ibuprofen sodium dihydrate.

Table 3: Thermal Analysis Data

| Technique | Observation | Temperature Range (°C) | Reference |

| DSC | Endothermic event corresponding to the loss of two water molecules (dehydration). | ~60 - 90 | |

| Sharp endothermic peak indicating the melting of the anhydrous form. | ~200 | ||

| TGA | A weight loss of approximately 13-13.6%, corresponding to the removal of two moles of water per mole of the salt. | ~30 - 100 | [3] |

Experimental Protocols

Detailed methodologies for the characterization of ibuprofen sodium dihydrate are provided below. These protocols are based on established pharmaceutical analysis techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional atomic structure of a single crystal of ibuprofen sodium dihydrate.

Methodology:

-

Crystal Growth: Grow suitable single crystals of ibuprofen sodium dihydrate from a supersaturated solution. A slow evaporation or cooling crystallization method from a suitable solvent system (e.g., water-acetone) can be employed.

-

Crystal Selection and Mounting: Select a well-formed, single crystal with dimensions typically in the range of 0.1-0.3 mm. Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.

-

Data Collection:

-

Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Powder X-ray Diffraction (PXRD)

Objective: To obtain a fingerprint of the crystalline solid, confirm the phase purity, and identify the polymorphic form.

Methodology:

-

Sample Preparation: Gently grind a small amount of the ibuprofen sodium dihydrate sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powdered sample into a flat sample holder.

-

Instrument Setup:

-

Use a powder diffractometer with a monochromatic X-ray source (typically Cu Kα).

-

Set the instrument parameters:

-

Voltage and Current: e.g., 40 kV and 40 mA.

-

Scan Range (2θ): 5° to 40°.

-

Step Size: e.g., 0.02°.

-

Scan Speed (or Time per Step): e.g., 1-2°/min.

-

-

-

Data Analysis:

-

Plot the diffraction intensity versus the 2θ angle.

-

Compare the resulting diffractogram with reference patterns from databases or previously characterized batches to confirm the identity and purity of the crystalline phase.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions (e.g., dehydration, melting) as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of ibuprofen sodium dihydrate into an aluminum DSC pan. Crimp a lid onto the pan, leaving a pinhole to allow for the escape of water vapor during dehydration.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the thermal program:

-

Initial Temperature: e.g., 25°C.

-

Heating Rate: A constant rate, typically 10°C/min.

-

Final Temperature: e.g., 250°C (above the melting point).

-

Atmosphere: Purge with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify and analyze the endothermic and exothermic peaks to determine the temperatures of dehydration and melting.

-

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, primarily to quantify the water content.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of ibuprofen sodium dihydrate into a TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the thermal program:

-

Initial Temperature: e.g., 25°C.

-

Heating Rate: A constant rate, typically 10°C/min.

-

Final Temperature: e.g., 200°C (sufficient to ensure complete dehydration).

-

Atmosphere: Purge with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Determine the percentage weight loss corresponding to the dehydration step.

-

Workflow for Crystal Structure Analysis

The following diagram illustrates the logical workflow for the comprehensive crystal structure analysis of ibuprofen sodium dihydrate.

Caption: Workflow for the crystal structure analysis of ibuprofen sodium dihydrate.

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the thorough crystal structure analysis of ibuprofen sodium dihydrate. The presented data and methodologies are essential for quality control, formulation development, and regulatory submissions in the pharmaceutical industry.

References

Spectroscopic data interpretation of ibuprofen sodium for compound identification.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and characterization of ibuprofen (B1674241) sodium. By leveraging data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, researchers can unambiguously confirm the identity and purity of this widely used active pharmaceutical ingredient (API).

Introduction

Ibuprofen sodium, the sodium salt of (±)-2-(4-isobutylphenyl)propanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] Accurate identification and characterization of its structure are critical for ensuring drug quality, safety, and efficacy. This guide details the interpretation of spectroscopic data and provides the foundational experimental protocols for each technique.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of ibuprofen sodium.

¹H NMR Spectroscopy Data

Solvent: D₂O Reference: Tetramethylsilane (B1202638) (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.2 | d | 2H | Aromatic protons (ortho to isobutyl group) |

| ~7.0 | d | 2H | Aromatic protons (meta to isobutyl group) |

| ~3.6 | q | 1H | CH-COOH |

| ~2.4 | d | 2H | CH₂-Ar |

| ~1.8 | m | 1H | CH(CH₃)₂ |

| ~1.4 | d | 3H | CH₃-CH |

| ~0.8-0.9 | d | 6H | (CH₃)₂-CH |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

FT-IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2957 | Strong | C-H stretching (aliphatic) |

| ~1585 | Strong | C=O stretching (carboxylate anion) |

| ~1415 | Medium | C=C stretching (aromatic) |

| ~1290 | Medium | C-O stretching |

| ~789 | Strong | C-H bending (aromatic) |

A key distinguishing feature in the FT-IR spectrum of ibuprofen sodium compared to its acidic form (ibuprofen) is the shift of the carbonyl (C=O) stretching band from ~1721 cm⁻¹ in ibuprofen to a lower wavenumber around 1585 cm⁻¹ in ibuprofen sodium, indicating the formation of the carboxylate salt.[2][3][4]

Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI) - Negative Mode

| m/z | Interpretation |

| 205.12 | [M-Na]⁻ (Deprotonated ibuprofen) |

| 161.09 | [M-Na-CO₂]⁻ (Loss of carbon dioxide) |

Note: The molecular weight of ibuprofen is 206.28 g/mol .[5] The observed m/z values correspond to the deprotonated molecule and its characteristic fragments.

UV-Vis Spectroscopy Data

Solvent: 0.1 N Sodium Hydroxide (B78521)

| λmax (nm) |

|---|

| ~221 |

| ~264 |

| ~272 |

The UV spectrum of ibuprofen in 0.1 N sodium hydroxide solution typically exhibits absorption maxima at approximately 221 nm, 264 nm, and 272 nm.[6][7]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Sample Preparation

-

NMR Spectroscopy: Dissolve an accurately weighed amount of ibuprofen sodium in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), to a final concentration of approximately 5-10 mg/mL. Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a calibrated internal standard.

-

FT-IR Spectroscopy: For solid-state analysis, prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of ibuprofen sodium with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Mass Spectrometry: Prepare a dilute solution of ibuprofen sodium in a suitable solvent, such as a mixture of water and acetonitrile (B52724), to a final concentration of approximately 1-10 µg/mL.

-

UV-Vis Spectroscopy: Accurately weigh and dissolve ibuprofen sodium in 0.1 N sodium hydroxide to prepare a stock solution of a known concentration (e.g., 100 µg/mL).[6] Further dilutions can be made from the stock solution to achieve concentrations within the linear range of the instrument.[6]

Instrumentation and Data Acquisition

-

NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters: Acquire ¹H NMR spectra using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

-

FT-IR Spectroscopy:

-

Instrument: A Fourier-Transform Infrared spectrometer.

-

Parameters: Collect spectra in the mid-infrared range (typically 4000-400 cm⁻¹). A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio. A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

-

Mass Spectrometry:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatography (LC) system.

-

Parameters: The mass spectrometer should be operated in negative ion mode. The mobile phase for LC can consist of a gradient of water and acetonitrile with a small amount of a modifier like formic acid. The selected reaction monitoring (SRM) transitions for ibuprofen are typically m/z 205→161.[8]

-

-

UV-Vis Spectroscopy:

Visualization of Methodologies

The following diagrams illustrate the logical workflow for compound identification using these spectroscopic techniques.

Caption: Experimental workflow for the spectroscopic identification of ibuprofen sodium.

Caption: Logical relationship of spectroscopic data for structural elucidation.

Conclusion

The combined application of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and comprehensive framework for the identification and characterization of ibuprofen sodium. Each technique offers complementary information that, when integrated, allows for the unambiguous confirmation of the compound's identity, a critical step in pharmaceutical quality control and drug development.

References

- 1. Ibuprofen Sodium | C13H21NaO4 | CID 23690315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. homework.study.com [homework.study.com]

- 4. Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy [scielo.org.ar]

- 5. Ibuprofen [webbook.nist.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the In Vitro Mechanism of COX-1 and COX-2 Inhibition by Ibuprofen

Abstract

Ibuprofen (B1674241) is a widely utilized non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] This technical guide provides a comprehensive overview of the in vitro mechanism by which ibuprofen inhibits the two primary COX isoforms, COX-1 and COX-2. It details the molecular interactions at the enzyme active site, presents quantitative data on inhibitory potency (IC50), and outlines common experimental protocols used for its characterization. The document serves as a resource for researchers engaged in pharmacology, drug discovery, and the study of inflammatory pathways.

Introduction to Cyclooxygenase (COX) Isoforms

The principal pharmacological effects of NSAIDs are a result of their inhibition of COX enzymes, which catalyze the rate-limiting step in the biosynthesis of prostanoids like prostaglandins (B1171923) and thromboxanes from arachidonic acid.[2][3][4] There are two main isoforms, COX-1 and COX-2, which are inhibited non-selectively by traditional NSAIDs such as ibuprofen.[1][5]

COX-1: The Constitutive Enzyme

COX-1 is expressed constitutively in nearly all tissues and is responsible for "housekeeping" functions.[5][6] It produces prostaglandins that are crucial for maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and mediating platelet aggregation.[5][6] Inhibition of COX-1 is primarily associated with the common gastrointestinal side effects of NSAIDs.[1][5]

COX-2: The Inducible Enzyme

In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, cytokines, and mitogens at sites of inflammation.[6][7][8] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[1] The analgesic and anti-inflammatory properties of NSAIDs are largely attributed to the inhibition of COX-2.[1][3]

The Prostaglandin Synthesis Pathway

The COX enzymes convert arachidonic acid, released from the cell membrane by phospholipase A2, into the unstable intermediate Prostaglandin H2 (PGH2).[4] PGH2 is then rapidly converted by various tissue-specific isomerases and synthases into a range of bioactive prostanoids, including prostaglandins and thromboxanes.[4] Ibuprofen acts by blocking the initial conversion of arachidonic acid.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ClinPGx [clinpgx.org]

- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profiling of ibuprofen sodium salt in preclinical studies.

An In-Depth Technical Guide to the Preclinical Pharmacological Profile of Ibuprofen (B1674241) Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] The development of its sodium salt form aims to enhance its pharmacokinetic profile, primarily by improving its dissolution and absorption rates. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of ibuprofen sodium salt, synthesizing data on its pharmacodynamics, pharmacokinetics, and toxicology from various studies. Detailed experimental protocols and visual representations of key pathways and workflows are included to support drug development and research professionals.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for ibuprofen and its sodium salt is the non-selective, reversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][3][4] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4]

-

COX-1 Inhibition: COX-1 is constitutively expressed and plays a role in homeostatic functions, such as protecting the stomach lining and maintaining platelet function.[3] Inhibition of COX-1 is associated with the gastrointestinal and anti-platelet side effects of NSAIDs.[2][3]

-

COX-2 Inhibition: COX-2 is typically induced during inflammatory responses.[3] Its inhibition is primarily responsible for the desired anti-inflammatory, analgesic, and antipyretic effects of ibuprofen.[2][3]

Ibuprofen is administered as a racemic mixture; the S-ibuprofen enantiomer is a more potent inhibitor of COX enzymes than the R-ibuprofen form.[1][5] Beyond COX inhibition, ibuprofen may also exert its effects by scavenging free radicals and potentially interacting with the endocannabinoid system.[1][5]

Prostaglandin Synthesis Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the inhibitory action of Ibuprofen Sodium Salt.

Caption: Ibuprofen sodium salt inhibits COX-1 and COX-2 enzymes.

Preclinical Pharmacokinetics

The primary advantage of ibuprofen sodium salt over its free acid form is its enhanced aqueous solubility, which facilitates more rapid absorption.[6] Preclinical studies in rats demonstrate that while the overall drug exposure (AUC) is comparable, the sodium salt formulation achieves a higher maximum plasma concentration (Cmax) in a shorter amount of time (Tmax).[6][7]

Comparative Pharmacokinetic Parameters in Rats

The following table summarizes key pharmacokinetic parameters from a study comparing ibuprofen sodium to ibuprofen free acid following oral administration in fasted rats.

| Parameter | Ibuprofen Sodium Salt | Ibuprofen Free Acid |

| Tmax (min) | 15 | >30 |

| Cmax (µg/mL) | Statistically Significant Increase vs. Free Acid | - |

| AUC | Comparable to Free Acid | - |

| Source: Data compiled from preclinical studies in rats.[6] Note that specific values can vary based on study design and dosage. The key finding is the significantly faster absorption rate for the sodium salt form.[6][7] |

Typical Preclinical Pharmacokinetic Study Workflow

The diagram below outlines the typical workflow for a preclinical pharmacokinetic study.

Caption: Workflow of a preclinical pharmacokinetic study.

Preclinical Toxicology

Toxicological evaluation is critical for assessing the safety profile of any new drug formulation. For ibuprofen sodium salt, a key focus is on gastrointestinal (GI) toxicity, a known class effect of NSAIDs.

Single-Dose Oral Toxicity in Rats

A comparative study on the acute oral toxicity in rats provided the following insights. A dose-related increase in toxicity was observed at higher concentrations, which was more pronounced for the sodium salt form compared to the standard ibuprofen.[8]

| Dose | Ibuprofen | Ibuprofen Sodium Salt |

| 200 mg/kg | No mortalities, no treatment-related necropsy findings. | No mortalities, no treatment-related necropsy findings. |

| 500 mg/kg | No necropsy findings. | Dark intestinal contents, serosanguineous fluid in abdomen, thickened small intestinal wall. |

| 650 mg/kg | Increased toxicity noted. | More pronounced toxicity compared to ibuprofen. |

| NOAEL | 200 mg/kg | 200 mg/kg |

| Source: Data from a 14-day single oral dose rat toxicology study.[8] | ||

| NOAEL: No Observed Adverse Effect Level. |

Studies suggest that ibuprofen-induced GI toxicity is primarily a systemic effect, independent of the formulation type (immediate vs. sustained release) or route of administration (oral vs. subcutaneous).[9]

Key Experimental Protocols

Standardized preclinical models are used to assess the analgesic and anti-inflammatory efficacy of ibuprofen sodium salt.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This is a widely used model to evaluate acute inflammation.[10]

Objective: To assess the ability of a test compound to reduce acute inflammation.

Methodology:

-

Animal Grouping: Wistar or Sprague-Dawley rats are randomly divided into groups: Vehicle Control, Reference Standard (e.g., standard ibuprofen), and Test Compound (ibuprofen sodium salt at various doses).[11][12]

-

Baseline Measurement: The initial volume of each rat's right hind paw is measured using a plethysmometer.[13]

-

Drug Administration: The test compound, reference, or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the carrageenan injection.[10]

-

Induction of Inflammation: A 0.1 mL of a 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.[10][11]

-

Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., every hour for up to 6 hours).[10][14]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[10]

Hot Plate Test (Analgesic)

This method is used to evaluate centrally mediated analgesic activity.[11]

Objective: To assess the reaction time of an animal to a thermal pain stimulus.

Methodology:

-

Animal Grouping: Animals (rats or mice) are divided into control and treatment groups.

-

Drug Administration: Test compounds are administered at specific time points before the test.

-

Procedure: Each animal is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.2°C).[11]

-

Latency Measurement: The time taken for the animal to exhibit a pain response (e.g., licking its paws or jumping) is recorded as the reaction time or latency period.[11] A cut-off time is set to prevent tissue damage.

-

Data Analysis: A significant increase in the reaction time compared to the control group indicates an analgesic effect.[11]

Acetic Acid-Induced Writhing Test (Analgesic)

This model is used to screen for peripheral analgesic activity.[15]

Objective: To quantify the number of abdominal constrictions (writhes) induced by a chemical irritant.

Methodology:

-

Animal Grouping: Mice are divided into control and treatment groups.

-

Drug Administration: Test compounds are administered (e.g., i.p.) a set time before the acetic acid injection.[15]

-

Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally.[16]

-

Observation: Five minutes after the injection, the number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20-30 minutes).[15]

-

Data Analysis: The percentage inhibition of writhing is calculated. A reduction in the number of writhes compared to the control group indicates analgesic activity.[17]

Conclusion

The preclinical profile of ibuprofen sodium salt demonstrates a significant pharmacokinetic advantage over the standard free acid form, characterized by a more rapid rate of absorption.[6][7] This leads to a faster onset of action, which is clinically desirable for acute pain relief. Its pharmacodynamic mechanism, centered on the non-selective inhibition of COX-1 and COX-2, is well-established.[1][3] While toxicological studies indicate a comparable safety profile at therapeutic doses, the potential for increased toxicity at higher doses compared to standard ibuprofen warrants consideration in dose-ranging studies.[8] The standardized in vivo protocols outlined in this guide provide a robust framework for the continued evaluation of ibuprofen sodium salt and other novel NSAID formulations.

References

- 1. ClinPGx [clinpgx.org]

- 2. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 4. news-medical.net [news-medical.net]

- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined Use of Crystalline Sodium Salt and Polymeric Precipitation Inhibitors to Improve Pharmacokinetic Profile of Ibuprofen through Supersaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ibuprofen Sodium Is Absorbed Faster than Standard Ibuprofen Tablets: Results of Two Open-Label, Randomized, Crossover Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. clinexprheumatol.org [clinexprheumatol.org]

- 10. ijisrt.com [ijisrt.com]

- 11. njppp.com [njppp.com]

- 12. scielo.br [scielo.br]

- 13. benchchem.com [benchchem.com]

- 14. scielo.br [scielo.br]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Dichotomy of a Common Pain Reliever: A Technical Guide to the Chirality of Ibuprofen and its Sodium Salt

For Immediate Release

A Deep Dive into the Stereochemistry and Pharmacological Nuances of Ibuprofen (B1674241) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical chirality of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen and its sodium salt form. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth data, detailed experimental protocols, and visualizations of key pathways and workflows.

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, possesses a single stereocenter, leading to the existence of two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. While commercially available as a racemic mixture, the pharmacological activity is predominantly attributed to the (S)-enantiomer.[1][2] This guide explores the critical differences in their biological actions, metabolic fates, and analytical separation.

The Enantiomers: A Tale of Two Molecules

The two enantiomers of ibuprofen, despite having identical chemical formulas and connectivity, exhibit distinct pharmacological and metabolic profiles. The (S)-enantiomer is the pharmacologically active form, responsible for the anti-inflammatory, analgesic, and antipyretic properties of the drug through the inhibition of cyclooxygenase (COX) enzymes.[3][4] The (R)-enantiomer is significantly less active in vitro.[5]

A key feature of ibuprofen's pharmacokinetics is the unidirectional chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in vivo.[5][6] This metabolic process is facilitated by the enzyme alpha-methylacyl-CoA racemase.[1]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The differential behavior of ibuprofen's enantiomers is evident in their pharmacokinetic parameters. The following tables summarize key quantitative data from various studies.

Table 1: Comparative Pharmacokinetic Parameters of Ibuprofen Enantiomers and Racemate

| Parameter | (S)-Ibuprofen | (R)-Ibuprofen | Racemic Ibuprofen ((S)-enantiomer measured) | Racemic Ibuprofen ((R)-enantiomer measured) |

| Cmax (mg/L) | 36.2 ± 7.7 | 35.3 ± 5.0 | 29.9 ± 5.6 | 25.6 ± 4.4 |

| tmax (min) | 28.6 ± 28.4 | 50.5 ± 20.5 | 30.7 ± 29.1 | 22.9 ± 29.8 |

| AUC (mg·h/L) | 86.4 ± 14.9 | 104.7 ± 27.7 | 105.1 ± 23.0 | 65.3 ± 15.0 |

| t1/2 (min) | 105.2 ± 20.4 | 97.7 ± 23.3 | 136.6 ± 20.7 | 128.6 ± 45.0 |

| Data presented as mean ± SD. Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Data extracted from a study involving oral administration of ibuprofen arginine formulations.[7] |

Table 2: Inhibitory Concentration (IC50) of Ibuprofen Enantiomers against COX Enzymes

| Enantiomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| (S)-Ibuprofen | 2.1 | 1.6 |

| (R)-Ibuprofen | 34.9 | >250 |

| This data highlights the significantly greater potency of (S)-ibuprofen in inhibiting both COX-1 and COX-2 enzymes. |

Ibuprofen Sodium: Enhanced Solubility and Formulation

Ibuprofen is also available as a sodium salt, typically as ibuprofen sodium dihydrate, to enhance its aqueous solubility and potentially lead to faster absorption.[8][9][10] The formation of the sodium salt does not alter the chiral center of the ibuprofen molecule; therefore, ibuprofen sodium also exists as (S) and (R) enantiomers.

Visualizing the Core Concepts

To further elucidate the key aspects of ibuprofen's chirality and mechanism, the following diagrams are provided.

Caption: Chemical structures of (S)-Ibuprofen, (R)-Ibuprofen, and Ibuprofen Sodium.

Caption: Metabolic chiral inversion of (R)-Ibuprofen to (S)-Ibuprofen.

Caption: Simplified signaling pathway of (S)-Ibuprofen's mechanism of action.

Experimental Protocols

Chiral Separation of Ibuprofen Enantiomers by HPLC

This section details a common High-Performance Liquid Chromatography (HPLC) method for the separation of ibuprofen enantiomers.

Objective: To resolve and quantify the (S)- and (R)-enantiomers of ibuprofen in a given sample.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AGP)[11][12]

Reagents:

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Ibuprofen standard (racemic, (S)-, and (R)-enantiomers)

-

Sample containing ibuprofen

Chromatographic Conditions (Example): [11]

-

Column: Chiralcel OJ-R (150 x 4.6 mm i.d.)

-

Mobile Phase: Acetonitrile:Water (35:65 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Temperature: 25°C

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of racemic, (S)-, and (R)-ibuprofen of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the ibuprofen-containing sample in the mobile phase. If the sample is in a complex matrix (e.g., plasma), a prior extraction step is necessary.[2]

-

Injection: Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the peaks for the (S)- and (R)-enantiomers based on the retention times of the standards. Quantify the amount of each enantiomer in the sample by comparing the peak areas with the calibration curve generated from the standards.

Caption: Experimental workflow for the chiral HPLC analysis of Ibuprofen.

Synthesis of Ibuprofen Sodium Dihydrate

This protocol describes a method for the preparation of ibuprofen sodium dihydrate.[8][9][10]

Objective: To synthesize ibuprofen sodium dihydrate from ibuprofen.

Materials:

-

Ibuprofen

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Water (distilled or deionized)

-

Heptane

Procedure:

-

Dissolution: Dissolve ibuprofen in an appropriate organic solvent, such as ethanol.

-

Neutralization: Slowly add an aqueous solution of sodium hydroxide to the ibuprofen solution with stirring. The reaction is exothermic.[13]

-

Crystallization: Cool the resulting solution to induce crystallization of ibuprofen sodium dihydrate. Seeding with a small crystal of the product may be necessary.

-

Isolation: Filter the slurry to collect the crystals.

-

Washing: Wash the collected crystals with a suitable solvent, such as heptane, to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified crystals under vacuum at a controlled temperature.

Conclusion

A thorough understanding of the stereochemistry of ibuprofen is paramount for the development of more effective and safer analgesic and anti-inflammatory therapies. The clear distinction in pharmacological activity between the (S)- and (R)-enantiomers, coupled with the in vivo chiral inversion, underscores the importance of stereospecific analytical methods and the potential for enantiopure drug formulations. The sodium salt of ibuprofen offers a valuable alternative with improved solubility. The data, protocols, and visualizations provided in this guide serve as a comprehensive resource for professionals dedicated to advancing the science of chiral drugs.

References

- 1. Pharmacokinetics of ibuprofen enantiomers in humans following oral administration of tablets with different absorption rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Ibuprofen - Wikipedia [en.wikipedia.org]

- 5. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of ibuprofen enantiomers after single and repeated doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preliminary pharmacokinetic study of ibuprofen enantiomers after administration of a new oral formulation (ibuprofen arginine) to healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US7084299B2 - Process for producing Ibuprofen sodium dihydrate - Google Patents [patents.google.com]

- 9. WO2005121061A1 - Novel process for producing ibuprofen sodium dihydrate - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. asianpubs.org [asianpubs.org]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Ibuprofen sodium stability profile under different pH conditions.

An In-depth Technical Guide to the Stability Profile of Ibuprofen (B1674241) Sodium under Different pH Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties. While the free acid form is common, its sodium salt, ibuprofen sodium, offers advantages such as increased solubility, which can lead to faster absorption. However, the stability of ibuprofen sodium in solution is critically dependent on pH, influencing its degradation pathways, shelf-life, and the formation of potential impurities. Understanding this pH-dependent stability is paramount for the development of robust and safe liquid and semi-solid pharmaceutical formulations.

This technical guide provides a comprehensive overview of the stability of ibuprofen under various pH conditions, covering hydrolytic, oxidative, and photolytic degradation. It includes quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes and relationships.

Core Stability Profile: The Influence of pH

The chemical stability of ibuprofen is significantly influenced by the pH of the environment. The primary degradation pathways affected by pH are hydrolysis, oxidation, and photolysis. Generally, ibuprofen exhibits its greatest stability in slightly acidic to neutral conditions, with degradation accelerating in strongly acidic or, more significantly, alkaline environments.

Hydrolytic Degradation

Forced degradation studies are essential for elucidating the intrinsic stability of a drug molecule.[1] In these studies, drug substances are exposed to stress conditions such as acid and base hydrolysis.[1]

-

Acidic Conditions: Ibuprofen is found to be relatively stable under acidic conditions.[2] One study reported only 3.17% degradation of the active pharmaceutical ingredient (API) after 10 days of exposure to 1M HCl.[3] Another investigation found the molecule to be stable in 1N HCl.[2]

-

Neutral Conditions: The pH range of 5 to 7 is where ibuprofen demonstrates the most stability.[4] Specifically, maximum stability has been observed at pH 6.[4]

-

Alkaline Conditions: The drug shows significant degradation in basic solutions.[2] High degradation has been reported after 24 hours of exposure to 1M NaOH, leading to the formation of specific impurities.[3] This increased degradation in alkaline media is a critical factor for formulation design, particularly for liquid dosage forms where alkaline excipients might be used.

Oxidative Degradation

Ibuprofen is known to be susceptible to oxidation.[5][6] Oxidative stress studies, typically conducted using hydrogen peroxide (H₂O₂), reveal the formation of several degradation products.[7][8] One of the most significant and commonly identified oxidative degradants is 4-isobutylacetophenone (4-IBAP).[7][8] Other reported oxidative byproducts include 1-(4-isobutylphenyl)-1-ethanol, hydratropic acid, and 4-ethylbenzaldehyde.[5][6] One study noted that under oxidative conditions, the formation of unknown impurities was highest, with a total of 3.73% being formed.[3]

Photodegradation

The photodegradation of ibuprofen is also pH-dependent. Studies involving UV irradiation show that degradation rates are influenced by the pH of the solution.

-

In solutions with concentrations ranging from 200 to 500 μM, photodegradation under UV light was observed to decrease as the pH increased from 2.0 to 5.0.[9]

-

Another study using the UV/chlorine advanced oxidation process found that the pseudo-first-order degradation rate constant decreased from 3.1 × 10⁻³ s⁻¹ to 5.5 × 10⁻⁴ s⁻¹ as the pH was increased from 6 to 9.[10]

-

It is important to note that the photolytic process can generate several photoproducts that are more toxic than the parent ibuprofen compound.[11]

Quantitative Stability Data

The following tables summarize the quantitative data from various studies on the stability of ibuprofen under different pH conditions.

Table 1: Effect of pH on Hydrolytic Degradation of Ibuprofen

| Stress Condition | Concentration | Duration | Temperature | Degradation (%) | Reference |

| Acidic Hydrolysis | 1 M HCl | 10 Days | Not Specified | 3.17% (API) | [3] |

| Basic Hydrolysis | 1 M NaOH | 24 Hours | Not Specified | High Degradation | [3] |

| Basic Hydrolysis | 1 N NaOH | 24-48 Hours | Not Specified | Significant Degradation | [2] |

Table 2: Effect of pH on Photodegradation Kinetics of Ibuprofen

| Process | pH Range | Observation | Rate Constant (k) | Reference |

| UV Irradiation | 2.0 - 5.0 | Degradation decreased with increasing pH | Not Specified | [9] |

| UV/Chlorine AOP | 6.0 - 9.0 | Degradation rate decreased with increasing pH | 3.1 × 10⁻³ s⁻¹ (at pH 6) to 5.5 × 10⁻⁴ s⁻¹ (at pH 9) | [10] |

Table 3: Activation Energies for Ibuprofen Degradation at Different pH Values

An accelerated aging study determined the activation energy (Ea) for ibuprofen degradation, assuming pseudo-first-order kinetics. A higher activation energy corresponds to a greater temperature dependence of the degradation rate. The highest Ea was observed at pH 6, aligning with it being the pH of maximum stability.[4][12]

| pH | Activation Energy (Ea) (Kcal/mol) | Reference |

| 3 | 19.17 | [4][12] |

| 4 | 20.60 | [4][12] |

| 5 | 21.81 | [4][12] |

| 6 | 24.22 | [4][12] |

| 7 | 22.45 | [4][12] |

| 8 | 21.16 | [4][12] |

Experimental Protocols

Detailed and validated methodologies are crucial for obtaining reliable stability data. Below are representative protocols for forced degradation studies and HPLC analysis based on cited literature.

Forced Degradation Study Protocol

This protocol outlines the typical stress conditions used to assess the stability-indicating properties of an analytical method for ibuprofen.

-

Preparation of Stock Solution: Prepare a stock solution of ibuprofen in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components).[13]

-

Acid Hydrolysis: Mix the stock solution with 1 N hydrochloric acid (HCl). Keep the solution for a defined period (e.g., 24-48 hours) at a specified temperature (e.g., room temperature or elevated). Neutralize the solution with an equivalent amount of base before analysis.[2][14]

-

Base Hydrolysis: Mix the stock solution with 1 N sodium hydroxide (B78521) (NaOH). Keep the solution for a defined period (e.g., 24-48 hours) at room temperature. Neutralize the solution with an equivalent amount of acid before analysis.[2][14]

-

Oxidative Degradation: Mix the stock solution with hydrogen peroxide (e.g., 3-10% H₂O₂). Store the solution for a specified time (e.g., 1-24 hours) at room temperature.[2][13]

-

Thermal Degradation: Expose the solid drug substance or a solution to dry heat in an oven (e.g., 50°C) for a set duration.[13]

-

Photolytic Degradation: Expose a solution of the drug to UV light (e.g., short wavelength UV for 8 hours) or sunlight.[7][13]

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Stability-Indicating RP-HPLC Method

This is a representative Reverse-Phase High-Performance Liquid Chromatography method for the quantification of ibuprofen and its degradation products.

-

Chromatographic System: A standard HPLC system equipped with a UV-Visible detector.[14]

-

Column: C18 (octadecylsilane), 125 mm x 4.6 mm, 5 µm particle size.[2]

-

Mobile Phase: A degassed mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., triethylamine (B128534) buffer or phosphate (B84403) buffer) adjusted to an acidic pH (e.g., pH 2.5 - 3.0) with an acid like phosphoric acid. A common ratio is 60:40 (v/v) Acetonitrile:Buffer.[2][3]

-

Column Temperature: Ambient (e.g., 25°C).[3]

-

Diluent: Mobile phase or a similar mixture.[14]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Forced Degradation

Caption: Workflow for a typical forced degradation study of Ibuprofen.

Diagram 2: Ibuprofen Oxidative Degradation Pathway

Caption: Simplified pathway of Ibuprofen's oxidative degradation.

Diagram 3: Relationship Between pH and Ibuprofen Stability

Caption: Conceptual diagram of Ibuprofen stability across pH ranges.

Conclusion

The stability of ibuprofen sodium is intricately linked to the pH of its environment. The collective evidence from forced degradation, kinetic, and photostability studies indicates that:

-

Optimal Stability: Ibuprofen is most stable in a pH range of approximately 5 to 7, with peak stability observed around pH 6.[4]

-

Alkaline Instability: Alkaline conditions (pH > 8) significantly accelerate degradation, making pH control a critical parameter in liquid formulations.

-

Acidic Stability: The drug is relatively stable in acidic media but can still undergo degradation under strong acidic stress over time.

-

Degradation Pathways: The primary degradation pathways include base-catalyzed reactions, oxidation, and photodegradation, each leading to a specific profile of impurities.

For drug development professionals, these findings underscore the necessity of careful pH control, selection of appropriate buffering systems, and consideration of packaging to protect against light exposure. A thorough understanding of the pH-stability profile is essential for developing safe, effective, and stable ibuprofen sodium formulations with an optimal shelf life.

References

- 1. ymerdigital.com [ymerdigital.com]

- 2. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics and pathways of ibuprofen degradation by the UV/chlorine advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. sphinxsai.com [sphinxsai.com]

- 14. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

Thermogravimetric Analysis of Ibuprofen Sodium Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of ibuprofen (B1674241) sodium dihydrate. The document details the thermal decomposition pathway, presents quantitative data in a structured format, and offers a standardized experimental protocol for conducting TGA on this important pharmaceutical compound. This guide is intended to support research, development, and quality control activities where an understanding of the thermal properties of ibuprofen sodium dihydrate is critical.

Introduction to the Thermal Behavior of Ibuprofen Sodium Dihydrate

Ibuprofen sodium dihydrate (C₁₃H₁₇NaO₂·2H₂O) is the salt form of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The presence of two water molecules in its crystal lattice makes it a hydrate, and its thermal behavior is characterized by a distinct two-stage process: dehydration followed by the decomposition of the resulting anhydrous salt. Thermogravimetric analysis is a critical technique for elucidating these events, providing quantitative information on the temperature ranges of these transitions and the associated mass losses. Such data is vital for understanding the material's stability, informing drying processes during manufacturing, and for quality control purposes.

Thermal Decomposition Pathway

The thermal analysis of ibuprofen sodium dihydrate reveals a sequential process initiated by the loss of its water of hydration, followed by the decomposition of the anhydrous ibuprofen sodium salt at a higher temperature.

The first event is the dehydration, where the two molecules of water are released from the crystal structure. This is followed by the thermal decomposition of the remaining anhydrous ibuprofen sodium.

Quantitative TGA Data Summary

The following tables summarize the key quantitative data obtained from the thermogravimetric analysis of ibuprofen sodium dihydrate.

Table 1: Dehydration of Ibuprofen Sodium Dihydrate

| Parameter | Value | Reference |

| Temperature Range | 30°C - 100°C | [1][2] |

| Onset Temperature | ~50°C | [2] |

| Peak Temperature (DTG) | Not explicitly stated | |

| Mass Loss (Experimental) | ~13.0% - 13.5% | [1][2] |

| Mass Loss (Theoretical) | 13.6% | |

| Product | Anhydrous Ibuprofen Sodium | [1] |

Table 2: Decomposition of Anhydrous Ibuprofen Sodium

| Parameter | Value | Reference |

| Melting Point | ~200.8°C | [1] |

| Onset of Decomposition | Above melting point | [1] |

| Temperature Range | Not explicitly detailed for the sodium salt | |

| Mass Loss | Not explicitly detailed for the sodium salt | |

| Gaseous Products | Expected to include CO₂ and hydrocarbons | [3] |

| Residue | Not explicitly detailed for the sodium salt |

Experimental Protocol for TGA of Ibuprofen Sodium Dihydrate

This section provides a detailed methodology for the thermogravimetric analysis of ibuprofen sodium dihydrate.

4.1 Instrumentation and Materials

-

Instrument: A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating.

-

Sample Pans: Open aluminum or platinum pans are recommended.

-

Purge Gas: High-purity nitrogen at a constant flow rate.

-

Sample: Ibuprofen sodium dihydrate powder.

4.2 Experimental Parameters

| Parameter | Recommended Setting |

| Sample Mass | 5 - 10 mg |

| Heating Rate | 10 °C/min |

| Temperature Range | Ambient to 600°C |

| Purge Gas Flow Rate | 20 - 50 mL/min |

| Atmosphere | Inert (Nitrogen) |

4.3 Procedure

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Set the purge gas flow to the desired rate and allow the system to stabilize.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the ibuprofen sodium dihydrate sample into a tared TGA pan.

-

Distribute the sample evenly across the bottom of the pan to ensure uniform heating.

-

-

TGA Analysis:

-

Load the sample pan into the TGA furnace.

-

Start the analysis using the parameters outlined in Table 3. The instrument will record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature and the percentage mass loss for the dehydration step.

-

Determine the onset temperature for the decomposition of the anhydrous salt.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of mass loss for each step.

-

Visualizations

The following diagrams illustrate the experimental workflow and the thermal decomposition pathway of ibuprofen sodium dihydrate.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ibuprofen Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Ibuprofen (B1674241) Sodium in bulk drug substance and pharmaceutical formulations. The method is demonstrated to be specific, linear, precise, and accurate, making it suitable for routine quality control analysis and stability studies.

Introduction

Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] It is commonly formulated as its sodium salt to enhance solubility and dissolution rates. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of ibuprofen sodium drug products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances.[1] This application note presents a validated isocratic RP-HPLC method for the determination of ibuprofen sodium.

Physicochemical Properties of Ibuprofen